molecular formula C12H13FN6 B12227256 5-Fluoro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine

5-Fluoro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12227256
M. Wt: 260.27 g/mol
InChI Key: NQZIIQIZVFRGJX-UHFFFAOYSA-N
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Description

5-Fluoro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a fluorine atom, two pyrimidine rings, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Pyrimidine Rings: The pyrimidine rings are introduced through nucleophilic substitution reactions. For example, 2-chloropyrimidine can react with piperazine to form the desired product.

    Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

5-Fluoro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a drug candidate, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in cancer cell proliferation, thereby exerting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    Pyrido[2,3-d]pyrimidine: Exhibits anticancer properties by inhibiting protein kinases.

    Pyrazolo[3,4-d]pyrimidine: Another compound with significant anticancer potential.

Uniqueness

5-Fluoro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The combination of two pyrimidine rings and a piperazine ring also contributes to its distinct chemical and biological characteristics.

Properties

Molecular Formula

C12H13FN6

Molecular Weight

260.27 g/mol

IUPAC Name

5-fluoro-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C12H13FN6/c13-10-7-15-12(16-8-10)19-5-3-18(4-6-19)11-1-2-14-9-17-11/h1-2,7-9H,3-6H2

InChI Key

NQZIIQIZVFRGJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=NC=C(C=N3)F

Origin of Product

United States

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